2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features, including multiple nitro groups, a trioxooctahydro ring system, and an epithiopyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core trioxooctahydro ring system, followed by the introduction of the nitro groups and the epithiopyrrolo ring. Key steps include:
Formation of the Trioxooctahydro Ring: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the ring structure.
Nitration: Introduction of nitro groups is achieved through nitration reactions using reagents such as nitric acid or nitrating mixtures.
Epithiopyrrolo Ring Formation: This involves the formation of the sulfur-containing ring, typically through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound and its derivatives could be explored for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide: This compound is unique due to its specific combination of functional groups and ring systems.
2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monoSodium salt: Another complex compound with nitro groups and a tetrazolium ring, used in different applications.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of nitro groups, trioxooctahydro ring, and epithiopyrrolo ring makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N5O8S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-[7-methyl-4-(2-methyl-4-nitrophenyl)-3,5,9-trioxo-10-thia-4,8-diazatricyclo[5.2.1.02,6]decan-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H21N5O8S/c1-11-8-13(28(34)35)4-6-15(11)25-17(30)10-24-19-18(23(3,38-24)26-22(24)33)20(31)27(21(19)32)16-7-5-14(29(36)37)9-12(16)2/h4-9,18-19H,10H2,1-3H3,(H,25,30)(H,26,33) |
InChI Key |
LNCKCTYRMJTANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC23C4C(C(=O)N(C4=O)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(S2)(NC3=O)C |
Origin of Product |
United States |
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